molecular formula C16H15N5O4 B2590727 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1207008-51-2

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2590727
M. Wt: 341.327
InChI Key: NDCMMKQSSWSPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including two amide groups and three heterocyclic rings12. The CAS number of this compound is 1207008-51-21.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound. However, based on its structure, it’s likely that it could be synthesized through a series of reactions involving the formation of the quinazolinone and pyridazinone rings, followed by amide coupling reactions.



Molecular Structure Analysis

The molecular formula of this compound is C16H15N5O4, and its molecular weight is 341.3271. It contains a quinazolinone ring, a pyridazinone ring, and two amide groups.



Chemical Reactions Analysis

Without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the amide groups could potentially undergo hydrolysis under acidic or basic conditions, and the heterocyclic rings might participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the resources I have access to.


Scientific Research Applications

Pharmacological Activities of Quinazolinone Derivatives

Quinazolinone derivatives have been extensively studied for their diverse pharmacological activities. Research has shown that these compounds exhibit a range of biological activities, including antibacterial, anti-inflammatory, and analgesic effects. For example, the synthesis and pharmacological evaluation of various 6-bromoquinazolinone derivatives have demonstrated significant anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). Similarly, other studies have focused on the design and synthesis of quinazolinyl acetamides, revealing potent analgesic and anti-inflammatory activities with mild ulcerogenic potential, suggesting their therapeutic potential in pain and inflammation management without significant gastrointestinal side effects (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).

Antimicrobial and Antitumor Activities

Quinazolinones have also been explored for their antimicrobial properties. Studies have identified new derivatives with potent antibacterial activities against various microbial strains, highlighting their potential as lead compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Additionally, the antitumor activity of quinazolinone analogues has been investigated, revealing broad-spectrum antitumor activity and providing insights into their mechanisms of action, which could be beneficial in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Allelochemical Transformations and Antioxidant Activity

The transformation products of benzoxazolinone and benzoxazinone allelochemicals have been studied, identifying compounds with potential agricultural applications in weed and disease suppression (Fomsgaard, Mortensen, & Carlsen, 2004). Moreover, the antioxidant activity of new coumarin derivatives has been explored, indicating the potential health benefits of these compounds due to their ability to scavenge free radicals (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its handling and storage1.


Future Directions

The future directions for this compound are not clear as no specific information was found in the available resources. However, given its complex structure, it could potentially be of interest in medicinal chemistry research.


Please note that this information is based on a general analysis and the actual properties and reactions of the compound may vary. For more detailed and accurate information, please refer to scientific literature or contact a chemical supplier12.


properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c22-13(17-8-9-21-14(23)6-3-7-18-21)10-20-15(24)11-4-1-2-5-12(11)19-16(20)25/h1-7H,8-10H2,(H,17,22)(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCMMKQSSWSPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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